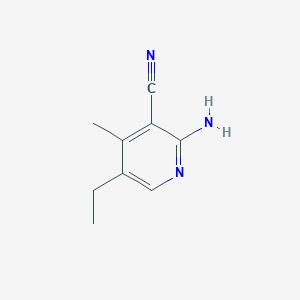![molecular formula C9H5NO2 B13800948 Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
Furo[2,3-g]-1,2-benzisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3-g]-1,2-benzisoxazole(9CI): is a heterocyclic compound that contains a fused ring system composed of a furan ring and a benzisoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-g]-1,2-benzisoxazole(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated precursors in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound(9CI) may involve scalable synthetic routes such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Furo[2,3-g]-1,2-benzisoxazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzisoxazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Applications De Recherche Scientifique
Furo[2,3-g]-1,2-benzisoxazole(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Furo[2,3-g]-1,2-benzisoxazole(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Furo[2,3-d]pyrimidine: Another fused heterocyclic compound with similar structural features.
Furo[2,3-b]quinoxaline: Known for its biological activities and synthetic versatility.
Furo[2,3-c]pyrazole: Studied for its diverse pharmacological properties.
Uniqueness: Furo[2,3-g]-1,2-benzisoxazole(9CI) is unique due to its specific ring fusion pattern and the presence of both furan and benzisoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H5NO2 |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
furo[2,3-g][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-7(3-4-11-8)9-6(1)5-10-12-9/h1-5H |
Clé InChI |
AQZWXSMYCPLRDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CO2)C3=C1C=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


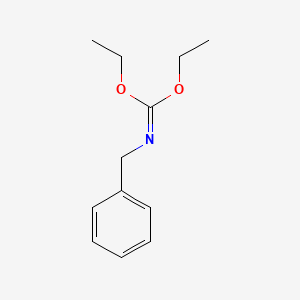
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
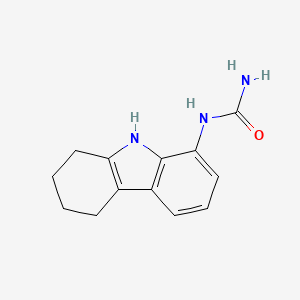
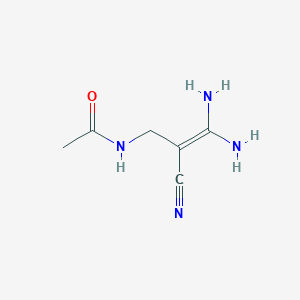
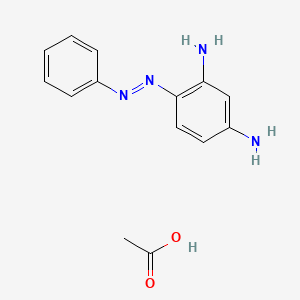

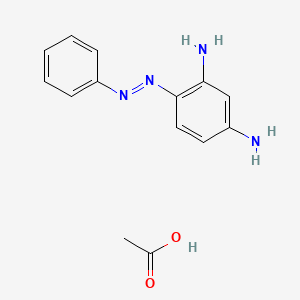
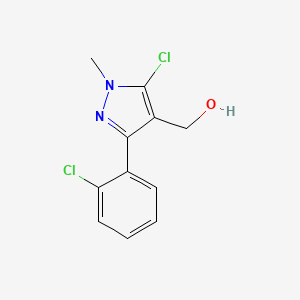
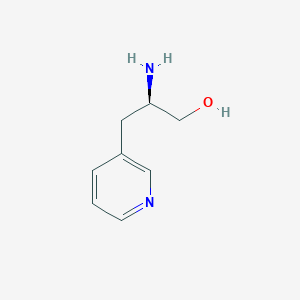
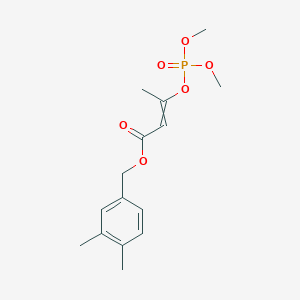
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)

![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
